molecular formula C10H24BrN B13872779 N-Methyl-N,N-dipropylpropan-1-aminium bromide CAS No. 61175-75-5

N-Methyl-N,N-dipropylpropan-1-aminium bromide

Cat. No.: B13872779
CAS No.: 61175-75-5
M. Wt: 238.21 g/mol
InChI Key: AWTHIIUZRKZUJY-UHFFFAOYSA-M
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Description

Methyltripropylammonium bromide is a quaternary ammonium compound, characterized by the presence of a central nitrogen atom bonded to four alkyl groups: one methyl group and three propyl groups. This compound is commonly used in various chemical processes due to its unique properties, such as its ability to act as a phase-transfer catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltripropylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of tripropylamine with methyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of methyltripropylammonium bromide follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is often purified using continuous extraction methods. The final product is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Methyltripropylammonium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating reactions between reactants in different phases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or organic solvent.

    Phase-Transfer Catalysis: The compound acts as a catalyst in reactions involving ionic reactants in organic solvents, such as the synthesis of esters or ethers.

Major Products

The major products of reactions involving methyltripropylammonium bromide depend on the specific reactants used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new quaternary ammonium compound with a different alkyl group.

Scientific Research Applications

Methyltripropylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst to facilitate reactions between ionic and organic compounds.

    Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction of nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of various chemicals, including surfactants and detergents.

Mechanism of Action

The mechanism of action of methyltripropylammonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This is achieved through the formation of a complex between the quaternary ammonium ion and the ionic reactant, which is then transported across the phase boundary.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium Bromide: Another quaternary ammonium compound used as a phase-transfer catalyst.

    Cetyltrimethylammonium Bromide: Commonly used in the synthesis of nanoparticles and as a surfactant.

Uniqueness

Methyltripropylammonium bromide is unique due to its specific alkyl group configuration, which provides distinct solubility and reactivity properties compared to other quaternary ammonium compounds. This makes it particularly useful in certain chemical reactions and industrial applications.

Properties

CAS No.

61175-75-5

Molecular Formula

C10H24BrN

Molecular Weight

238.21 g/mol

IUPAC Name

methyl(tripropyl)azanium;bromide

InChI

InChI=1S/C10H24N.BrH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1

InChI Key

AWTHIIUZRKZUJY-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(CCC)CCC.[Br-]

Origin of Product

United States

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